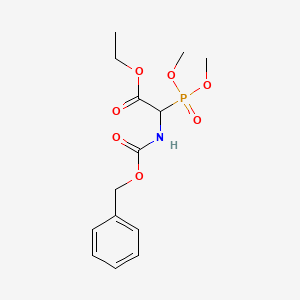

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Description

Properties

IUPAC Name |

ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIYRLSZNPVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Protection Conditions

Reaction temperature and stoichiometry critically influence protection efficiency. Excess benzyl chloroformate (1.2–1.5 equiv) ensures complete conversion, while temperatures above 25°C risk carbamate decomposition. Anhydrous conditions are unnecessary due to the aqueous workup, simplifying scalability.

Phosphorylation Methods

Introducing the dimethoxyphosphoryl group requires precise control to avoid hydrolysis or oxidation. Two dominant approaches are documented:

Michaelis-Arbuzov Reaction

This classical method involves reacting a halogenated precursor with trimethyl phosphite. For instance, methyl 2-(benzyloxycarbonylamino)-2-bromoacetate reacts with trimethyl phosphite in toluene at 70°C for 12 hours, yielding the phosphorylated product (90% yield). The mechanism proceeds via nucleophilic substitution, with phosphorus trichloride occasionally added to accelerate kinetics.

Table 1: Michaelis-Arbuzov Reaction Parameters

DIBAL-H-Mediated Phosphorylation

Diisobutylaluminum hydride (DIBAL-H) enables selective phosphorylation under milder conditions. A THF solution of bis(4-(trifluoromethyl)phenyl)phosphine oxide is treated with DIBAL-H at 0°C, followed by NaOH to quench excess reagent. This method avoids high temperatures but requires strict moisture control (<10 ppm H₂O).

Esterification Techniques

The ethyl ester group is introduced either early (pre-esterification) or late (transesterification) in the synthesis.

Direct Esterification

Ethanol serves as both solvent and nucleophile in acid-catalyzed esterification. For example, phosphorylated acetic acid derivatives are refluxed with ethanol and sulfuric acid, achieving 85–88% conversion. Excess ethanol (5–10 equiv) drives equilibrium toward ester formation.

Transesterification

Methyl esters are converted to ethyl esters via base-catalyzed transesterification. Sodium ethoxide in ethanol at 60°C for 6 hours efficiently replaces the methyl group, with yields exceeding 92%. This step avoids handling corrosive acids but requires anhydrous conditions.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the title compound in >95% purity. Key characterization data include:

-

¹H NMR (CDCl₃): δ 1.22 (t, J = 7.1 Hz, CH₃), 3.72 (s, OCH₃), 4.12 (q, OCH₂), 5.10 (s, Cbz-CH₂), 7.32 (m, Ar-H).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Challenges and Optimization

-

Phosphoryl Group Stability : The dimethoxyphosphoryl moiety is prone to hydrolysis at pH < 4 or > 10. Buffering reaction mixtures at neutral pH (6.5–7.5) mitigates degradation.

-

Racemization : The Cbz-protected amino group exhibits minimal racemization (<2%) when reactions are conducted below 30°C.

-

Scale-Up : Pilot-scale runs (1 kg) using the Michaelis-Arbuzov method show consistent yields (87–89%), confirming industrial viability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Enzyme Interaction Studies

The compound is believed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. Preliminary studies suggest that it may influence enzyme kinetics, which is critical for drug design and development. Techniques such as molecular docking are being explored to elucidate its mechanism of action against specific biological targets.

Anticancer Potential

Research indicates that compounds similar to Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exhibit cytotoxic effects against various cancer cell lines. These studies suggest that the compound could be developed as a therapeutic agent for cancer treatment, although further investigation is required to confirm its efficacy and safety in clinical settings.

Synthetic Intermediates

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including coupling reactions and phosphorylation processes, which are essential in constructing larger molecular frameworks for pharmaceuticals .

Potential as a Biochemical Probe

Due to its ability to modulate enzyme activity, this compound may serve as a biochemical probe in research settings, allowing scientists to investigate metabolic pathways and enzyme functions more thoroughly. Such applications are critical for understanding disease mechanisms and developing targeted therapies .

Interaction with Biological Systems

Studies are underway to examine how Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate interacts with biological systems at the molecular level. This includes evaluating its effects on cellular signaling pathways and gene expression profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxycarbonyl group can influence the compound’s stability and reactivity, while the dimethoxyphosphoryl group may affect its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Ester Variant

Compound: Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

- Molecular Formula: C₁₃H₁₇NO₇P

- Molecular Weight : 331.08 g/mol (exact mass)

- Physicochemical Properties :

- Synthesis : Prepared via analogous methods to the ethyl variant but with methyl esters, often yielding slightly lower molecular weights and altered solubility profiles.

- Applications : Used in peptide mimetics and kinase inhibitor synthesis.

Key Differences :

Benzyl Ester Variant

Compound: Benzyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate

- Molecular Formula: C₁₉H₂₁NO₇P

- Molecular Weight : 406.34 g/mol (estimated)

- Synthesis : Requires benzyl alcohol derivatives, introducing steric bulk that may hinder reactivity in crowded reaction environments .

- Applications: The benzyl group offers orthogonal protection strategies in peptide synthesis but necessitates harsher deprotection conditions (e.g., hydrogenolysis).

Key Differences :

- The benzyl ester’s bulkiness reduces reaction rates in sterically demanding transformations compared to ethyl/methyl analogs.

- Higher molecular weight and LogP (~3.0) make it less suitable for aqueous-phase reactions.

Substituent-Modified Analogs

Mesityl-Substituted Analog

Compound: Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-mesitylacetate

- Molecular Formula: C₂₂H₂₅NO₄

- Molecular Weight : 367.44 g/mol

- Synthesis : Synthesized using Bi(OTf)₃ or FeCl₃·6H₂O catalysts, yielding 55–84% purity. The mesityl group enhances steric hindrance, slowing nucleophilic attacks.

- Applications : Useful in asymmetric catalysis but lacks the phosphoryl group’s electrophilic activation .

Heterocyclic-Substituted Analogs

Examples :

- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(1-methyl-1H-indol-2-yl)acetate Yield: 53% via TMSOTf-catalyzed reactions .

- Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(1-methyl-1H-pyrrol-2-yl)acetate Yield: 49% .

Key Differences :

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, identified by its CAS number 1219412-89-1, is a phosphonate ester that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₂₀NO₇P

- Molecular Weight : 345.28 g/mol

- IUPAC Name : Ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate

- Structure : The compound features a dimethoxyphosphoryl group attached to an ethyl acetate backbone, with a benzyloxycarbonyl amino group contributing to its reactivity and potential biological interactions.

Pharmacological Potential

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytostatic properties, indicating potential use in cancer therapy. For instance, derivatives of phosphonate esters have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Research indicates that certain phosphonate derivatives can modulate inflammatory pathways. Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate may influence the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzyloxycarbonyl group may enhance membrane permeability, allowing for increased efficacy against microbial targets .

The biological activity of ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways, potentially disrupting the growth of cancer cells or pathogens.

- Cell Signaling Modulation : By interacting with cellular signaling pathways, this compound could alter gene expression patterns associated with growth and inflammation.

Research Findings

Recent studies have highlighted the biological relevance of ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate:

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HCT116 and MCF7) revealed that ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate exhibits IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

- Inflammation Models : Animal studies indicated that administration of the compound significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6 levels), supporting its role as an anti-inflammatory agent .

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing effective inhibition at low concentrations, which warrants further investigation into its mechanism and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate?

- Methodology : The compound can be synthesized via interrupted Polonovski reactions using ethyl glyoxylate derivatives and aryl imines. A typical protocol involves reacting 2-(((benzyloxy)carbonyl)amino)acetate precursors with dimethyl phosphite under acidic conditions (e.g., TMSOTf as a catalyst) . Purification is achieved via silica gel chromatography using gradients of ethyl acetate in pentane (e.g., 0–30% EtOAc) to isolate the product as a yellowish oil with ~53% yield .

Q. How is the structure of this compound validated post-synthesis?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : To identify proton environments (e.g., benzyloxycarbonyl protons at δ 5.1–5.3 ppm, phosphonate methyl groups at δ 3.7–3.9 ppm).

- HRMS : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).

- TLC : For purity assessment (e.g., Rf = 0.14 in pentane/EtOAc 85:15) .

Q. What storage conditions are recommended for this compound?

- Guidelines : Store at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the phosphonate group. Solutions in organic solvents (e.g., EtOAc, DCM) should be used promptly to avoid degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Strategies :

- Catalyst Screening : Test Lewis acids like FeCl3·6H2O or Bi(OTf)3, which improve electrophilic activation in similar systems .

- Stoichiometry Adjustments : Excess aryl imines (2.2 equiv) enhance coupling efficiency .

- Temperature Control : Reactions at 60–80°C for 16–24 hours balance speed and side-product formation .

Q. What mechanistic insights explain the reactivity of the phosphonate group in this compound?

- Analysis : The dimethylphosphoryl moiety acts as a stabilizing group for α-amino acid intermediates, facilitating nucleophilic substitutions. Computational studies (DFT) suggest that the electron-withdrawing phosphonate enhances electrophilicity at the α-carbon, critical for peptide bond formation .

Q. How can conflicting purity data (e.g., 55% vs. 84%) from similar syntheses be resolved?

- Troubleshooting :

- Chromatography Refinement : Optimize solvent gradients (e.g., hexane/EtOAc vs. pentane/EtOAc) to improve separation.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .

Q. What are the applications of this compound in medicinal chemistry?

- Case Studies :

- Antimalarial Drug Development : Serves as an intermediate for indole-containing analogs with single-dose cure potential .

- Peptide Mimetics : The phosphonate group mimics tetrahedral intermediates in protease inhibition studies .

Q. Can computational modeling predict its stability under physiological conditions?

- Approach : Use molecular dynamics (MD) simulations to assess hydrolysis rates of the phosphonate ester in aqueous buffers. Parameters like pKa and logP (calculated via software like MarvinSketch) guide solubility and stability predictions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for phosphonate stability .

- Characterization : Always cross-validate NMR data with HRMS to rule out isomeric byproducts .

- Applications : Explore bioconjugation strategies (e.g., Pd/C-mediated hydrogenation for deprotection) to integrate this compound into larger bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.